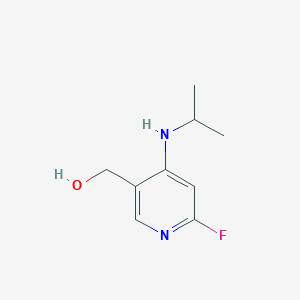

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol

Description

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol is a pyridine derivative characterized by three key substituents:

- Fluorine at position 6 (electron-withdrawing group).

- Isopropylamino (-NHCH(CH₃)₂) at position 4 (bulky secondary amine).

- Methanol (-CH₂OH) at position 3 (polar, hydrogen-bonding group).

Properties

IUPAC Name |

[6-fluoro-4-(propan-2-ylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-4,6,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPLMLVKGVQDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with 6-fluoropyridin-3-amine.

Isopropylation: The amine group is reacted with isopropylamine under suitable conditions to form 6-fluoro-4-(isopropylamino)pyridine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the pyridine ring or the isopropylamino group.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and the isopropylamino group play crucial roles in binding to target proteins or enzymes, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Methyl 6-Fluoro-4-(isopropylamino)pyridine-3-carboxylate

Structural Differences :

- The methanol group in the target compound is replaced by a methyl ester (-COOCH₃).

- Molecular formula: C₁₀H₁₃FN₂O₂ vs. C₉H₁₂FN₂O₂ for the target (assuming methanol’s formula).

Key Implications :

- Reactivity: The ester may undergo hydrolysis to a carboxylic acid, whereas the methanol group can participate in oxidation or conjugation reactions.

- Molecular Weight : 212.23 g/mol (ester) vs. ~198.20 g/mol (estimated for the target).

Methyl 6-Fluoro-4-(methylamino)pyridine-3-carboxylate

Structural Differences :

- Methylamino (-NHCH₃) replaces isopropylamino at position 3.

Key Implications :

- Hydrogen Bonding: The secondary amine (-NH-) in isopropylamino may offer stronger hydrogen-bonding interactions than the primary amine (-NH₂) in methylamino.

- Molecular Weight: 184.17 g/mol (methylamino ester) vs. 212.23 g/mol (isopropylamino ester).

(6-Iodopyridin-2-yl)-methanol and (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Structural Differences :

- (6-Iodopyridin-2-yl)-methanol: Iodine at position 6 and methanol at position 2.

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Fluoropyridine-pyrrolidine hybrid with methanol on the pyrrolidine ring.

Key Implications :

- Electrophilicity : Iodine’s large size and polarizability may increase reactivity in cross-coupling reactions compared to fluorine.

- Lipophilicity : The pyrrolidine ring introduces additional basicity and conformational flexibility, which could enhance blood-brain barrier penetration.

Data Table: Structural and Molecular Comparisons

*Estimated based on structural analogy.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s methanol group may simplify synthesis compared to esters or iodinated analogs, as seen in Example 40 of , where palladium-catalyzed coupling was used for similar pyridine derivatives .

- Biological Potential: Fluorine and amino groups are common in kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ), suggesting the target could be a candidate for further drug discovery .

- Data Gaps: No direct spectroscopic, solubility, or bioactivity data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.

Biological Activity

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an isopropylamino group, along with a hydroxymethyl group. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyridine derivatives, including those similar to this compound. For instance, a related series of compounds exhibited moderate antibacterial activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6a | 2 | Staphylococcus aureus |

| 6b | 8 | Streptococcus pneumoniae |

| 6c | 32 | Enterococcus faecalis |

These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that compounds with similar structures can exhibit dose-dependent cytotoxic effects. For example, one study reported that the cytotoxicity of tested compounds increased significantly at concentrations above 256 µg/mL, while survival rates remained high at lower concentrations . This indicates a potential therapeutic window for developing antibacterial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit specific enzymatic pathways essential for bacterial survival. Molecular docking studies have indicated potential binding modes with target proteins involved in bacterial metabolism and cell wall synthesis .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyridine derivatives against standard strains. The results indicated that modifications in the pyridine structure significantly affected the MIC values, suggesting structure-activity relationships that could be explored for optimizing this compound .

- Biofilm Inhibition : Another aspect of research focused on the ability of similar compounds to inhibit biofilm formation in bacteria. Biofilms are known to contribute to antibiotic resistance, making this property particularly valuable in drug development .

- Safety Profile : The safety profile of this compound needs thorough assessment through cytotoxicity tests across various cell lines to ensure its viability as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.